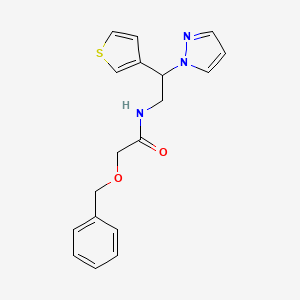

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(benzyloxy)acetamide

Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(benzyloxy)acetamide is a heterocyclic acetamide derivative characterized by a pyrazole-thiophene-ethyl backbone and a benzyloxy-substituted acetamide moiety. Its structural complexity arises from the integration of three distinct heterocyclic/aromatic systems:

- 1H-Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, known for its role in hydrogen bonding and metal coordination .

- Thiophene: A sulfur-containing aromatic ring that enhances electronic delocalization and influences lipophilicity .

- Benzyloxy group: A bulky substituent that may modulate solubility, steric interactions, and metabolic stability .

This compound’s synthesis likely involves coupling reactions between pyrazole-thiophene-ethylamine intermediates and 2-(benzyloxy)acetic acid derivatives, using carbodiimide-based activation (e.g., EDCI/HOBt) in aprotic solvents like DMF .

Properties

IUPAC Name |

2-phenylmethoxy-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-18(13-23-12-15-5-2-1-3-6-15)19-11-17(16-7-10-24-14-16)21-9-4-8-20-21/h1-10,14,17H,11-13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYRHEMNCICENB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(benzyloxy)acetamide is a synthetic compound that belongs to a class of molecules known for their diverse biological activities, particularly in medicinal chemistry. This compound features a pyrazole ring and a thiophene moiety, which are known for their pharmacological potential, including antiviral and anticancer properties.

- Molecular Formula : C13H15N5O2S

- Molecular Weight : 305.36 g/mol

- CAS Number : 2034569-47-4

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral agent and its interactions with specific biological targets.

Antiviral Activity

Research indicates that compounds containing pyrazole and thiophene rings exhibit significant antiviral properties. For instance, derivatives similar to this compound have shown efficacy against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

A study found that pyrazole derivatives can inhibit viral replication effectively, with some compounds displaying an EC50 value as low as 0.02 μM against HIV strains resistant to standard treatments . The structural components of these compounds are critical for their interaction with viral enzymes, leading to reduced viral loads in infected cells.

The mechanism by which this compound exerts its antiviral effects typically involves the inhibition of viral enzymes or interference with viral entry into host cells. The presence of the benzyloxy group may enhance the compound's lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Study 1: Antiviral Efficacy Against HSV

In a controlled laboratory setting, a derivative of this compound was tested against HSV. The compound demonstrated a significant reduction in plaque formation, indicating effective inhibition of viral replication. The IC50 value was determined to be approximately 0.5 μM, showcasing its potential for therapeutic applications in treating HSV infections .

Study 2: Inhibition of HIV Reverse Transcriptase

Another study focused on the interaction of pyrazole-based compounds with HIV reverse transcriptase. The tested compound exhibited high binding affinity and effectively inhibited enzyme activity at concentrations as low as 0.1 μM. This suggests that this compound could be developed into a potent antiviral agent against HIV .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(benzyloxy)acetamide exhibit significant anticancer properties. For instance, derivatives with pyrazole and thiophene moieties have shown cytotoxic effects against various cancer cell lines. Studies have reported that these compounds can inhibit cell proliferation in human cancer cells, such as HeLa cells, with IC50 values indicating potent activity against tumor growth .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways relevant to cancer and inflammation. The interaction of the pyrazole and thiophene rings with active sites of enzymes could lead to therapeutic effects by modulating enzyme activity. For example, compounds with similar structures have been studied for their ability to inhibit key enzymes involved in tumor progression .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Its ability to inhibit microbial growth positions it as a candidate for developing new antibiotics or antifungal agents. The mechanisms by which this compound exerts its antimicrobial effects may include disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

- Introduction of the Thiophene Ring : Cross-coupling reactions such as Suzuki or Stille coupling are commonly used to introduce the thiophene moiety.

- Final Coupling : The final step involves coupling the pyrazole-thiophene intermediate with the benzyloxy derivative under suitable conditions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Case Study 1: Anticancer Properties

A study explored the anticancer effects of similar pyrazole derivatives on various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation, suggesting their potential as chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of related compounds against Gram-positive bacteria. The findings demonstrated that these derivatives exhibited notable inhibitory effects, supporting their development as new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Structural and Electronic Differences

Heterocyclic Core Variations: The target compound combines pyrazole and thiophene, offering dual hydrogen-bonding (pyrazole) and electron-rich (thiophene) properties. Pyridine-substituted analogs (e.g., ) exhibit stronger π-π interactions due to the pyridine ring, which may enhance binding to aromatic protein pockets compared to the benzyloxy group in the target compound.

Dichlorophenyl derivatives (e.g., ) show higher metabolic stability due to chlorine’s electron-withdrawing effects but may suffer from toxicity risks.

Key Research Findings and Gaps

- Gaps : Comparative pharmacokinetic studies (e.g., metabolic stability, CYP inhibition) are lacking for benzyloxy-substituted acetamides versus pyridine or thiazole derivatives.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(benzyloxy)acetamide?

The compound is typically synthesized via 1,3-dipolar cycloaddition reactions between azides and alkynes, catalyzed by copper acetate (Cu(OAc)₂) in a tert-butanol/water solvent system. Key steps include reaction monitoring via TLC (hexane:ethyl acetate, 8:2), extraction with ethyl acetate, and purification by recrystallization (ethanol). This method ensures regioselective triazole formation and high purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural confirmation relies on:

- IR spectroscopy to identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .

- ¹H/¹³C NMR to resolve proton environments (e.g., benzyloxy protons at δ 5.48 ppm, triazole signals at δ 8.36 ppm) and carbon frameworks .

- High-Resolution Mass Spectrometry (HRMS) to verify molecular mass (e.g., [M+H]⁺ matching calculated values within 0.0011 amu) .

Q. What are the standard protocols for purity assessment and characterization?

Purity is assessed via TLC, while elemental analysis (C, H, N) and LC-MS are used to confirm composition and detect impurities. Recrystallization in ethanol or chromatography (silica gel) are standard purification steps .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound?

Yield optimization strategies include:

Q. How to resolve discrepancies in spectroscopic data during structural analysis?

Conflicting NMR/IR results may arise from tautomerism or solvent effects. Mitigation strategies:

- Use deuterated solvents (DMSO-d₆, CDCl₃) for consistent NMR shifts .

- Compare experimental IR peaks with computational simulations (DFT) to validate assignments .

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What computational tools predict the biological activity of this compound?

- PASS (Prediction of Activity Spectra for Substances) predicts pharmacological profiles (e.g., kinase inhibition, antimicrobial potential) .

- Molecular docking (AutoDock, Schrödinger) evaluates binding affinity to target proteins (e.g., Hsp90, kinases) using crystal structures from the PDB .

- ADMET prediction (SwissADME) assesses pharmacokinetic properties .

Q. How to design derivatives to improve bioactivity or solubility?

- Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding or polar substituents (e.g., -OH) for solubility .

- Heterocycle replacement : Swap pyrazole with triazole or thiophene with furan to alter steric/electronic properties .

- Prodrug strategies : Mask polar groups (e.g., benzyloxy to free -OH) for improved membrane permeability .

Data Contradiction and Validation

Q. How to address inconsistencies in biological assay results across studies?

- Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.

- Validate hits via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

- Use positive controls (e.g., known kinase inhibitors) to calibrate activity thresholds .

Q. What analytical methods confirm the stability of this compound under experimental conditions?

- HPLC-UV/MS monitors degradation products over time (e.g., hydrolysis of the acetamide group).

- Thermogravimetric analysis (TGA) assesses thermal stability .

- pH stability studies (1–14 range) identify labile functional groups .

Methodological Best Practices

Q. What are the key considerations for scaling up synthesis for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.